![molecular formula C16H18O2S2 B14311940 2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol CAS No. 109628-13-9](/img/structure/B14311940.png)
2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol is an organic compound with the molecular formula C16H18O2S2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-mercaptophenol attacks the bromine atom of 1,4-dibromobutane, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The sulfanyl groups can form disulfide bonds with other thiol-containing molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzo[d]oxazole: Known for its tyrosinase inhibitory activity.
Chloroacetamide Derivatives: Used as herbicidal agents.
2-Phenylbenzo[d]thiazole: Exhibits potent tyrosinase inhibitory activity.
Propriétés
Numéro CAS |
109628-13-9 |
|---|---|
Formule moléculaire |
C16H18O2S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-[4-(2-hydroxyphenyl)sulfanylbutylsulfanyl]phenol |
InChI |
InChI=1S/C16H18O2S2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10,17-18H,5-6,11-12H2 |
Clé InChI |
YCWPQAGYEPDWKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)SCCCCSC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


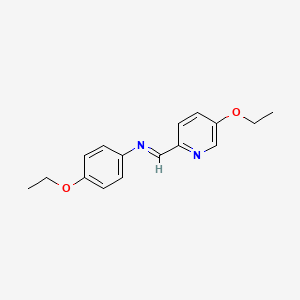
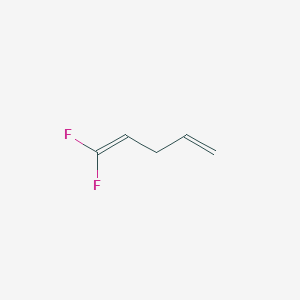

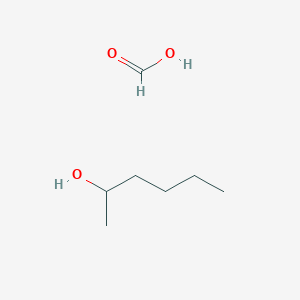
![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
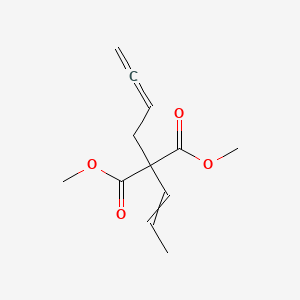
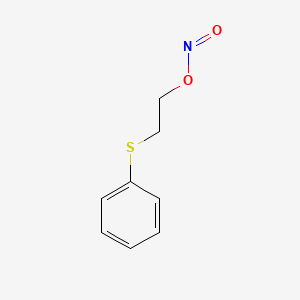

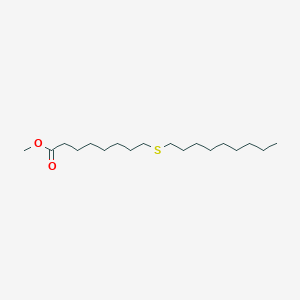
![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)

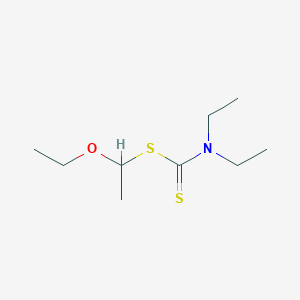
![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
